

# Application Notes and Protocols for the Analytical Characterization of TVD-0003510

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## Compound of Interest

Compound Name: TVD-0003510

Cat. No.: B8244928

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Disclaimer: The following application notes and protocols are provided for a hypothetical compound, **TVD-0003510**, as no public scientific data under this identifier could be located. The information presented is for illustrative purposes, demonstrating standard analytical techniques for the characterization of a novel small molecule entity.

## Introduction

**TVD-0003510** is a novel small molecule inhibitor of the hypothetical "Kinase Signaling Pathway," which plays a crucial role in cell proliferation and survival. As with any new chemical entity intended for therapeutic use, a comprehensive analytical characterization is essential to ensure its identity, purity, and stability. This document outlines the standard analytical techniques and detailed protocols for the quality control and characterization of **TVD-0003510**.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of **TVD-0003510** and for quantifying any related impurities. A reverse-phase HPLC (RP-HPLC) method has been developed for this purpose.

- Instrumentation:
  - Agilent 1260 Infinity II HPLC system or equivalent
  - Quaternary pump
  - Autosampler
  - Thermostatted column compartment
  - Diode Array Detector (DAD)
- Chromatographic Conditions:
  - Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5  $\mu$ m
  - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
  - Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
  - Gradient: See Table 1
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30 °C
  - Injection Volume: 10  $\mu$ L
  - Detection Wavelength: 254 nm
  - Run Time: 20 minutes
- Sample Preparation:
  - Accurately weigh 1 mg of **TVD-0003510** and dissolve it in 1 mL of 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.
  - Vortex the solution until the compound is fully dissolved.

- Filter the sample through a 0.22  $\mu\text{m}$  syringe filter before injection.

Table 1: HPLC Gradient Program

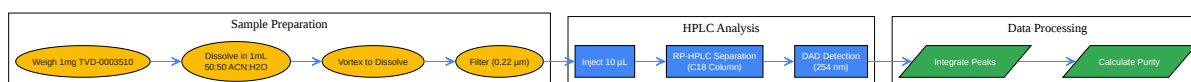
Time (minutes)	% Mobile Phase A	% Mobile Phase B
<b>0.0</b>	<b>95</b>	<b>5</b>
15.0	5	95
17.0	5	95
17.1	95	5

| 20.0 | 95 | 5 |

 Table 2: Representative HPLC Purity Data for **TVD-0003510**

Lot Number	Retention Time (min)	Peak Area (%)	Purity (%)
<b>TVD-01-001</b>	<b>8.54</b>	<b>99.72</b>	<b>99.72</b>
TVD-01-002	8.55	99.68	99.68

| TVD-01-003 | 8.53 | 99.81 | 99.81 |



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Caption: Workflow for HPLC purity analysis of **TVD-0003510**.

# Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is employed to confirm the identity of **TVD-0003510** by determining its molecular weight.

- Instrumentation:
  - Waters ACQUITY UPLC I-Class System coupled with a SQ Detector 2 or equivalent
  - Binary solvent manager
  - Sample manager with flow-through needle
  - Single quadrupole mass spectrometer with electrospray ionization (ESI) source
- Chromatographic and Mass Spectrometry Conditions:
  - Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7  $\mu$ m
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  - Gradient: 5% to 95% B over 5 minutes
  - Flow Rate: 0.5 mL/min
  - Column Temperature: 40 °C
  - Injection Volume: 2  $\mu$ L
  - Ionization Mode: ESI Positive
  - Capillary Voltage: 3.0 kV
  - Cone Voltage: 30 V

- Source Temperature: 150 °C
- Desolvation Temperature: 350 °C
- Mass Range: 100-1000 m/z
- Sample Preparation:
  - Prepare a 100 µg/mL solution of **TVD-0003510** in 50:50 Acetonitrile:Water.

Table 3: Expected and Observed Mass for **TVD-0003510**

Compound	Theoretical Monoisotopic Mass (Da)	Ion Adduct	Observed m/z
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| **TVD-0003510** | 450.1234 | [M+H]<sup>+</sup> | 451.1312 |

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the structural confirmation of **TVD-0003510**. Both <sup>1</sup>H and <sup>13</sup>C NMR are utilized.

- Instrumentation:
  - Bruker Avance III 500 MHz spectrometer or equivalent
  - 5 mm BBO probe
- <sup>1</sup>H NMR Parameters:
  - Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>)
  - Concentration: 5 mg/mL
  - Temperature: 298 K

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- <sup>13</sup>C NMR Parameters:
  - Solvent: DMSO-d<sub>6</sub>
  - Concentration: 20 mg/mL
  - Temperature: 298 K
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s

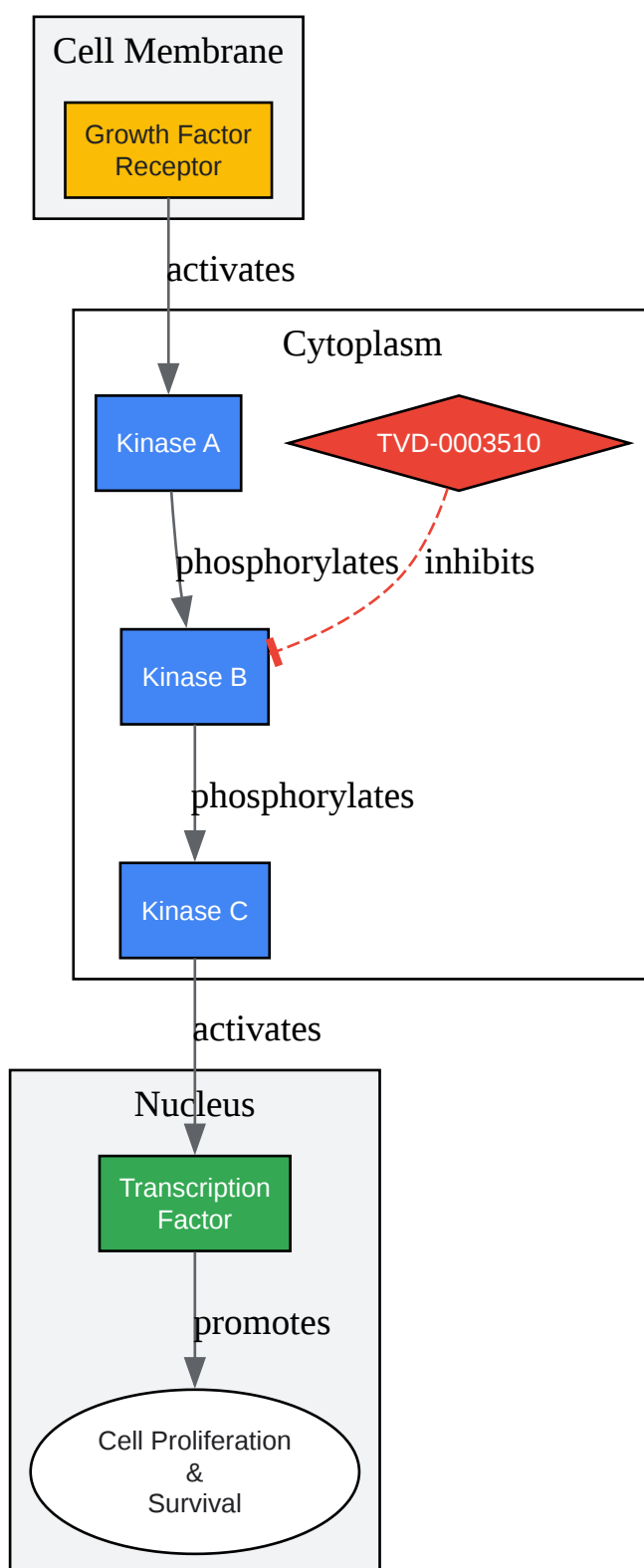
Table 4: Hypothetical <sup>1</sup>H NMR Data for TVD-0003510

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.15	d	1H	Ar-H
7.80	t	1H	Ar-H

| ... | ... | ... | ... |

## Hypothetical Signaling Pathway of TVD-0003510

The following diagram illustrates the proposed mechanism of action for TVD-0003510 as an inhibitor of the "Kinase Signaling Pathway."



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Caption: Proposed inhibition of the Kinase Signaling Pathway by **TVD-0003510**.

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